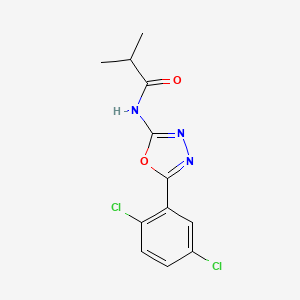

N-(5-(2,5-二氯苯基)-1,3,4-噁二唑-2-基)异丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide" is a derivative of the 1,3,4-oxadiazole class. Although the provided papers do not directly discuss this specific compound, they do provide valuable insights into the synthesis and biological activity of closely related 1,3,4-oxadiazole derivatives. These compounds are of significant interest due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the conversion of aromatic organic acids into esters, followed by transformation into hydrazides and subsequent cyclization to form the oxadiazole ring. In the first paper, the target compounds were synthesized by reacting 5-substituted-1,3,4-oxadiazole-2-thiols with N-substituted-2-bromoacetamide in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) . The second paper describes a similar process, starting with 4-chlorophenoxyacetic acid and proceeding through esterification, hydrazide formation, and ring closure, with the final step involving a substitution reaction with electrophiles to yield various N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides .

Molecular Structure Analysis

The molecular structures of the synthesized 1,3,4-oxadiazole derivatives were confirmed using spectroscopic methods such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H-NMR), and mass spectrometry (MS). These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the oxadiazole core .

Chemical Reactions Analysis

The chemical reactivity of the 1,3,4-oxadiazole derivatives is influenced by the substituents on the oxadiazole ring. The papers indicate that these compounds can undergo further chemical reactions, such as substitution, to modify their biological activity. The presence of reactive groups like thiols in the oxadiazole ring opens up possibilities for additional chemical modifications .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide" are not detailed in the provided papers, the general properties of 1,3,4-oxadiazole derivatives can be inferred. These compounds are typically solid at room temperature and may exhibit varying solubility in organic solvents depending on the nature of the substituents. The presence of halogens and other electron-withdrawing groups can affect the acidity, basicity, and overall reactivity of the molecule .

Biological Activity

The biological activity of 1,3,4-oxadiazole derivatives is a key area of interest. The first paper reports that the synthesized compounds showed activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes, with particular effectiveness against AChE . The second paper highlights the antibacterial potential of the synthesized compounds, with some derivatives showing remarkable activity against various bacterial strains, as well as moderate inhibition of the α-chymotrypsin enzyme. Additionally, molecular docking studies were performed to identify active binding sites, correlating well with the observed bioactivity data. The cytotoxicity studies indicated that some of the synthesized compounds were less cytotoxic, which is an important consideration for potential therapeutic applications .

科学研究应用

药物化学中的治疗潜力

Verma等人(2019年)对1,3,4-噁二唑定制化合物进行了全面审查,突出了1,3,4-噁二唑环的结构独特性,这种独特性有助于通过多种弱相互作用有效地与各种酶和受体结合。这种相互作用谱支撑了广泛的生物活性范围,使这些化合物在治疗各种疾病方面具有价值。该审查详细阐述了基于1,3,4-噁二唑的衍生物的开发,展示了它们在抗癌、抗菌、抗真菌和许多其他药物中的治疗功效,强调了它们对药物化学的重要贡献 (Verma et al., 2019)。

抗微生物和抗寄生虫活性

关于噁二唑衍生物的研究,包括类似于N-(5-(2,5-二氯苯基)-1,3,4-噁二唑-2-基)异丁酰胺的化合物,显示出有希望的抗微生物和抗寄生虫特性。例如,Glomb和Świątek(2021年)审查了1,3,4-噁二唑衍生物的抗微生物活性,指出由于其优越的活性而与现有抗生素和抗微生物药物相比,它们具有显著的作为新药的潜力。这使它们成为解决全球抗微生物耐药挑战的有希望候选药物 (Glomb & Świątek, 2021)。

在新药开发中的作用

1,3,4-噁二唑含有化合物在新药开发中的重要性无法言喻,正如Rana、Salahuddin和Sahu(2020年)所述。这些化合物作为羧酸、羧酰胺和酯的生物同素体,在药物化学以及聚合物科学和材料工程等领域展示了广泛的应用。它们的药理活性,包括抗病毒、镇痛、抗炎和抗肿瘤效果等,突显了它们的多功能性和在新治疗剂开发中的潜力 (Rana, Salahuddin, & Sahu, 2020)。

属性

IUPAC Name |

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O2/c1-6(2)10(18)15-12-17-16-11(19-12)8-5-7(13)3-4-9(8)14/h3-6H,1-2H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWULSLDZQHEPGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2553087.png)

![N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2553088.png)

![{[3-(Morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2553091.png)

![N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide](/img/structure/B2553093.png)

![3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2553094.png)

![N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2553095.png)

![N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2553100.png)

![N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)